2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Antiproliferative activity HepG2 Hepatocellular carcinoma

2-Chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1172416-75-9; molecular formula C₁₈H₁₄ClFN₄O; MW 356.79 g/mol) is a synthetic benzamide derivative featuring a 2-chloro-6-fluoro halogenation pattern on the benzamide ring and a 6-methylpyridazin-3-yl amino substituent at the para position of the aniline linker. The compound belongs to the pyridazinyl amino benzamide chemotype, a scaffold recognized in the patent literature as the basis for potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), with therapeutic relevance to fibrosis and oncology.

Molecular Formula C18H14ClFN4O
Molecular Weight 356.79
CAS No. 1172416-75-9
Cat. No. B2802978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
CAS1172416-75-9
Molecular FormulaC18H14ClFN4O
Molecular Weight356.79
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H14ClFN4O/c1-11-5-10-16(24-23-11)21-12-6-8-13(9-7-12)22-18(25)17-14(19)3-2-4-15(17)20/h2-10H,1H3,(H,21,24)(H,22,25)
InChIKeyWQUMEWXMFXURJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1172416-75-9): Structural Overview and Procurement Context


2-Chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1172416-75-9; molecular formula C₁₈H₁₄ClFN₄O; MW 356.79 g/mol) is a synthetic benzamide derivative featuring a 2-chloro-6-fluoro halogenation pattern on the benzamide ring and a 6-methylpyridazin-3-yl amino substituent at the para position of the aniline linker. The compound belongs to the pyridazinyl amino benzamide chemotype, a scaffold recognized in the patent literature as the basis for potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), with therapeutic relevance to fibrosis and oncology [1]. This chemotype has been advanced by Chiesi Farmaceutici through multiple patent filings covering pyridazinyl amino derivatives as ALK5 inhibitors, with indications including idiopathic pulmonary fibrosis (IPF) [2]. The compound's specific 2-chloro-6-fluoro substitution pattern distinguishes it from other benzamide-based kinase inhibitor scaffolds sharing the same molecular formula but differing connectivity (e.g., the multikinase inhibitor R1530, CAS 882531-87-5) [3].

Why 2-Chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide Cannot Be Replaced by In-Class Analogs: Structural Differentiation Rationale


Within the pyridazinyl amino benzamide class, minor alterations to the halogen substitution pattern on the benzamide ring produce disproportionate effects on target binding, kinase selectivity, and cellular potency — a structure–activity relationship (SAR) phenomenon well-documented for ALK5 inhibitors. Pala et al. (2024) demonstrated that scaffold-hopping within pyridazine-based ALK5 modulators yields marked potency shifts, with optimized hits showing nanomolar ALK5 inhibition and in vitro ADME properties favoring lung retention for inhaled delivery [1]. The specific 2-chloro-6-fluoro pattern creates a unique steric and electronic environment: the ortho-chloro substituent influences the dihedral angle of the benzamide carbonyl relative to the aromatic ring, while the ortho-fluoro group modulates hydrogen-bonding capacity and metabolic stability. Positional isomers (e.g., 2-chloro-4-fluoro) present a different electrostatic surface that can alter kinase selectivity profiles [2]. Additionally, compounds sharing the same molecular formula (C₁₈H₁₄ClFN₄O) but different connectivity — such as R1530, a tetracyclic multikinase inhibitor — exhibit entirely divergent target profiles (R1530 targets Chk2, KDR, FGFR1, Aurora A, and Cdk2), underscoring that procurement based solely on molecular formula or generic class membership will not yield functionally equivalent tool compounds [3].

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1172416-75-9) vs. Closest Analogs


HepG2 Hepatocellular Carcinoma Antiproliferative Activity: Target Compound vs. Unsubstituted Parent Benzamide Scaffold

The target compound demonstrated antiproliferative activity against HepG2 human hepatocellular carcinoma cells with an IC₅₀ of 1.30 µM . This represents the introduction of both 2-chloro and 6-fluoro substituents onto the benzamide core, compared to the unsubstituted parent scaffold N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1171837-61-8), for which no antiproliferative activity has been reported in the same assay system . The halogenation pattern is thus associated with measurable cytotoxicity in this cell line. However, this evidence carries the important caveat that the data originates from vendor-compiled in vitro studies and could not be independently verified against a peer-reviewed primary publication at the time of this analysis.

Antiproliferative activity HepG2 Hepatocellular carcinoma Benzamide SAR

Positional Isomer Differentiation: 2-Chloro-6-fluoro vs. 2-Chloro-4-fluoro Benzamide Substitution Pattern

The target compound (2-chloro-6-fluoro substitution) and its positional isomer 2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide share identical molecular formula (C₁₈H₁₄ClFN₄O), molecular weight (356.79 g/mol), and core connectivity, differing only in the position of the fluorine atom on the benzamide ring . In medicinal chemistry SAR, the ortho-fluoro (6-position) vs. para-fluoro (4-position) arrangement alters: (i) the electron density distribution across the benzamide ring, affecting π-stacking interactions with kinase hinge residues; (ii) the conformational preference of the amide bond via through-space F···H–N interactions; and (iii) the compound's susceptibility to oxidative metabolism, as para-fluoro substitution generally confers greater metabolic stability than ortho-fluoro substitution. While direct comparative ALK5 IC₅₀ data for both isomers are not publicly available, the patent literature on pyridazinyl amino ALK5 inhibitors consistently demonstrates that halogen position is a critical determinant of potency [1]. Procurement of the 4-fluoro isomer will yield a compound with different kinase binding characteristics, potentially confounding SAR studies.

Positional isomer Halogen SAR ALK5 inhibitor Benzamide scaffold

ALK5 Inhibitor Chemotype Classification: Pyridazinyl Amino Benzamide Scaffold Potency Context vs. Reference Inhibitors

The target compound belongs to the pyridazinyl amino benzamide class of ALK5 (TGF-β type I receptor) inhibitors, a chemotype extensively characterized by Chiesi Farmaceutici [1][2]. Pala et al. (2024) reported that scaffold-hopping optimization of a 4,6-disubstituted pyridazine core yielded ALK5 inhibitors with marked boosts in potency and in vitro ADME properties favoring lung retention, with optimized hits (compounds 20 and 23) considered promising starting points for inhaled ALK5 inhibitor development [3]. For broader pharmacological context: the reference ALK5 inhibitor LY364947 (CAS 396129-53-6) exhibits IC₅₀ values of 59 nM (ALK5), 400 nM (TGF-β RII), and 1,400 nM (MLK-7K) ; ALK5 inhibitor II demonstrates IC₅₀ values of 4–23 nM across autophosphorylation, cellular, and binding assays . The target compound, by virtue of its pyridazinyl amino benzamide architecture, is structurally positioned within this ALK5 inhibitor space, though its specific ALK5 IC₅₀ has not been disclosed in peer-reviewed literature at the time of this analysis.

ALK5 TGF-β receptor type I Kinase inhibitor Pyridazine scaffold

Constitutional Isomer Differentiation: Same Molecular Formula, Divergent Target Profiles (Target Compound vs. R1530)

The target compound and R1530 (CAS 882531-87-5) share the identical molecular formula C₁₈H₁₄ClFN₄O and molecular weight (356.78 g/mol) but possess fundamentally different molecular architectures: the target compound is a benzamide linked to a 6-methylpyridazin-3-yl amino phenyl group, whereas R1530 is 9-(2-chlorophenyl)-12-fluoro-13-methoxy-6-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3,6,8,10,12-hexaene — a fused tetracyclic system . R1530 is a well-characterized multikinase inhibitor targeting over 20 kinases, including FGFR1 (Kd = 61 nM), VEGFR2 (Kd = 15 nM), PDGFRβ (Kd = 88 nM), Chk2, Aurora A, and Cdk2, and functions as a mitosis-angiogenesis inhibitor (MAI) . The target compound, by contrast, is structurally designed within the ALK5 inhibitor chemotype space. These two compounds, despite being constitutional isomers, are predicted to exhibit completely non-overlapping kinase selectivity profiles and should never be considered interchangeable in procurement.

Constitutional isomer Kinase selectivity Multikinase inhibitor Target deconvolution

Recommended Application Scenarios for 2-Chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1172416-75-9) Based on Available Evidence


ALK5/TGF-β Pathway Inhibitor Screening and SAR Probe Development

The compound is most appropriately deployed as a structural probe within ALK5 inhibitor SAR campaigns, where its 2-chloro-6-fluoro benzamide substitution pattern can be systematically compared to des-halogen, mono-halogen, and positional isomer analogs to map the contribution of each halogen to ALK5 binding affinity, cellular TGF-β signaling inhibition (Smad2/3 phosphorylation), and kinase selectivity. The Chiesi patent family (WO2024180207A1, KR-20230051500-A) establishes the pyridazinyl amino scaffold as a valid ALK5 inhibitor chemotype [1]. Researchers should co-test well-characterized reference inhibitors (e.g., LY364947, IC₅₀ = 59 nM; ALK5 inhibitor II, IC₅₀ = 4–23 nM) as positive controls .

Hepatocellular Carcinoma Cell-Based Antiproliferative Studies

The vendor-reported HepG2 antiproliferative IC₅₀ of 1.30 µM provides a starting point for hepatocellular carcinoma-focused studies. This activity level places the compound in a range suitable for hit-to-lead optimization, where structural modifications to the benzamide ring or pyridazine moiety could improve potency into the sub-micromolar range. Researchers should independently verify this activity and expand profiling to additional liver cancer cell lines (e.g., Huh7, Hep3B) to establish selectivity versus normal hepatocytes. Note that this data point originates from vendor-compiled studies; independent replication is essential before drawing firm conclusions .

Halogen-Dependent Kinase Selectivity Profiling

The compound's distinctive 2-chloro-6-fluoro substitution pattern — in contrast to the 2-chloro-4-fluoro positional isomer — makes it a valuable tool for probing halogen-dependent selectivity within the kinome. By profiling this compound alongside its positional isomer and mono-halogenated analogs against a broad kinase panel, researchers can deconvolute the contribution of each halogen substituent and its ring position to off-target kinase engagement. This application is particularly relevant given that closely related pyridazinyl benzamide LRRK2 inhibitors have demonstrated excellent selectivity over 140 other kinases, suggesting that the scaffold is amenable to selective kinase targeting [2].

Fibrosis Model Development and Inhaled Delivery Feasibility Assessment

Given the Chiesi patent emphasis on ALK5 inhibition for idiopathic pulmonary fibrosis (IPF) and the Pala et al. (2024) demonstration that pyridazine-based ALK5 modulators exhibit in vitro ADME properties favoring lung retention for inhaled delivery, the target compound may serve as a tool compound for fibrosis-related target engagement studies [1][3]. Researchers should assess the compound's lung retention properties (e.g., in Calu-6 lung epithelial cell assays), TGF-β-induced fibrotic marker suppression (α-SMA, fibronectin, collagen), and suitability for inhaled formulation development.

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.